CCT244747 -

CCT244747

Catalog Number: EVT-263446
CAS Number:
Molecular Formula: C20H24N8O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT244747, also known as 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. It belongs to the class of small molecule inhibitors and was discovered through a structure-based design approach []. CCT244747 has shown promising results in preclinical studies as a potential anti-tumor agent, both as a single agent and in combination with genotoxic chemotherapies [, , ].

Future Directions
  • Resistance Mechanisms: Understanding the mechanisms of resistance to CHK1 inhibitors like CCT244747 is crucial to develop strategies to overcome resistance and enhance its therapeutic efficacy. The role of NF-κB and USP1 in regulating CHK1 levels and potential resistance mechanisms requires further investigation [, ].
  • Combination Therapies: Exploring the synergy of CCT244747 with other targeted therapies, particularly those targeting compensatory pathways activated upon CHK1 inhibition, like the PI3K/AKT pathway, may lead to more effective treatment approaches [].

SAR-020106

    Compound Description: SAR-020106 is a potent and highly selective isoquinoline CHK1 inhibitor. It potentiated the efficacies of irinotecan and gemcitabine in SW620 human colon carcinoma xenografts when dosed intraperitoneally in nude mice.

    Relevance: SAR-020106 was a key precursor in the development of CCT244747. Optimization of its pharmacokinetic properties, specifically oral bioavailability, led to the discovery of CCT244747.

Gemcitabine

    Compound Description: Gemcitabine is a genotoxic chemotherapeutic agent.

    Relevance: CCT244747 significantly enhanced the cytotoxicity of gemcitabine in various human tumor cell lines (colon, pancreatic, and lung) and xenograft models. , This combination demonstrated significant oral antitumor activity.

Irinotecan

    Compound Description: Irinotecan is a genotoxic chemotherapeutic agent.

    Relevance: The antitumor activity of irinotecan was significantly enhanced by CCT244747 in several human tumor xenografts.

AZD7762

    Compound Description: AZD7762 is a CHK1 inhibitor.

    Relevance: AZD7762, alongside LY2603618 and CCT244747, demonstrated dose-dependent degradation of MYC/MYCN protein in pediatric glioblastoma (pGBM) cell lines and primary cultures. This suggests that CHK1 inhibitors, including CCT244747, could potentially be used to treat pGBM, particularly in patients whose tumors amplify and/or express MYC/MYCN.

LY2603618

    Compound Description: LY2603618 is a CHK1 inhibitor.

    Relevance: Similar to AZD7762, LY2603618 was used alongside CCT244747 to demonstrate the effect of CHK1 inhibitors on MYC/MYCN protein degradation in pGBM cells. These findings suggest that CHK1 inhibition, specifically by compounds like CCT244747, may be a viable therapeutic strategy for pGBM, particularly in MYC/MYCN-dependent cases.

Paclitaxel

    Compound Description: Paclitaxel is a chemotherapeutic agent commonly used in head and neck squamous cell carcinoma (HNSCC) treatment.

    Relevance: When combined with CCT244747, paclitaxel led to increased cell death and significantly reduced tumor growth in an HNSCC xenograft model. This combination potentially allows for lower, less toxic paclitaxel doses while maintaining therapeutic efficacy.

Source and Classification

CCT244747 was initially developed through a collaborative effort between the pharmaceutical industry and academic institutions focusing on cancer therapeutics. It falls under the classification of small molecule inhibitors specifically targeting kinases involved in the DNA damage response, particularly CHK1, which plays a crucial role in maintaining genomic stability during cell division.

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT244747 involves several key steps, typically starting from commercially available starting materials. The detailed synthetic route has been documented, outlining the chemical transformations necessary to obtain the final product.

  1. Starting Materials: The synthesis begins with a precursor compound that undergoes various reactions including nucleophilic substitutions and cyclizations.
  2. Reagents and Conditions: Specific reagents such as bases, acids, and solvents are employed under controlled temperature and pressure conditions to facilitate the reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthesis has been optimized to ensure scalability for clinical development while maintaining cost-effectiveness.

Molecular Structure Analysis

Structure and Data

CCT244747 has a well-defined molecular structure characterized by its ability to bind effectively within the ATP-binding pocket of CHK1.

  • Molecular Formula: C17H18F3N5O
  • Molecular Weight: 373.36 g/mol
  • Structural Features: The compound contains a pyrazine ring, trifluoromethyl group, and morpholine moiety which contribute to its binding affinity and selectivity towards CHK1.

The three-dimensional structure has been elucidated using X-ray crystallography and molecular modeling techniques, confirming its interactions with critical amino acids within the kinase domain.

Chemical Reactions Analysis

Reactions and Technical Details

CCT244747 primarily acts through competitive inhibition of CHK1, leading to several downstream effects on cellular processes:

  1. Inhibition Mechanism: By binding to the ATP site of CHK1, CCT244747 prevents phosphorylation events essential for cell-cycle progression.
  2. Impact on Cellular Functions: The inhibition results in abrogation of G2/M checkpoint arrest in response to DNA damage, promoting apoptosis in cancer cells.

In vitro studies have demonstrated that CCT244747 enhances the cytotoxic effects of various chemotherapeutic agents like gemcitabine and irinotecan, indicating its potential as a chemosensitizer.

Mechanism of Action

Process and Data

CCT244747 exerts its therapeutic effects by disrupting the normal function of CHK1 in DNA damage response pathways:

  • Checkpoint Abrogation: By inhibiting CHK1 activity, CCT244747 allows cells with damaged DNA to proceed through the cell cycle without proper repair mechanisms.
  • Induction of Apoptosis: This unchecked progression leads to increased rates of apoptosis due to unresolved DNA damage.
  • Biomarker Modulation: Studies have shown that treatment with CCT244747 results in increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

The compound's ability to sensitize cancer cells to genotoxic agents has been confirmed through various assays demonstrating enhanced cytotoxicity when used in combination therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT244747 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but shows limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient indicates favorable lipophilicity for oral bioavailability.

These properties are critical for determining the pharmacokinetic profile of CCT244747 during preclinical and clinical evaluations.

Applications

Scientific Uses

CCT244747 is primarily investigated for its applications in oncology:

  • Chemotherapy Sensitization: It is being studied as an adjunct therapy alongside traditional chemotherapeutic agents to improve their efficacy against resistant tumor types.
  • Research Tool: In addition to clinical applications, CCT244747 serves as a valuable research tool for studying CHK1-related signaling pathways and mechanisms of resistance in cancer cells.
  • Potential Clinical Trials: Ongoing research aims to evaluate its safety and efficacy in human clinical trials, particularly for cancers characterized by high levels of replicative stress or defective DNA repair mechanisms.
Introduction to CHK1 Inhibition in Cancer Therapy

Role of CHK1 in DNA Damage Response and Replication Stress Management

Checkpoint kinase 1 (CHK1) is a master regulator of genomic stability, serving dual critical functions in the DNA damage response (DDR) and replication stress management. As an effector kinase downstream of ATR (ataxia telangiectasia and Rad3-related kinase), CHK1 coordinates cell cycle arrest through phosphorylation of key substrates. Upon DNA damage or replicative stress, ATR phosphorylates CHK1 at Ser317 and Ser345, activating its kinase function. Activated CHK1 then:

  • Inhibits CDC25 phosphatases: Promotes degradation of CDC25A (blocking S-phase progression) and phosphorylates CDC25B/CDC25C (preventing CDK1/cyclin B activation), enforcing G2/M arrest [2].
  • Stabilizes replication forks: Preserves stalled replication complexes during replicative stress, preventing catastrophic fork collapse and double-strand break formation [1] [2].
  • Modulates DNA repair: Facilitates homologous recombination repair through RAD51 phosphorylation and recruitment [2].

This regulatory network becomes critically important in cancer cells, which frequently experience elevated replicative stress due to oncogene activation (e.g., MYC, RAS) and defective G1/S checkpoint control [1] [2].

Rationale for Targeting CHK1 in p53-Deficient and Oncogene-Driven Cancers

The therapeutic targeting of CHK1 exploits a fundamental vulnerability in cancer cells:

  • p53 deficiency: >50% of human cancers harbor TP53 mutations, eliminating functional G1 checkpoint control. These tumors become hyper-dependent on S and G2 checkpoints mediated by CHK1 for DNA repair and survival after genotoxic insults [1] [2]. Preclinical evidence confirms that CHK1 inhibition preferentially sensitizes p53-deficient cells to DNA-damaging agents while sparing p53-functional normal cells [1].
  • Oncogene-induced replication stress: Activated oncogenes (e.g., MYCN, RAS) drive aberrant replication origin firing, increasing replication fork stalling and collapse. CHK1 is essential for stabilizing these compromised forks. Inhibiting CHK1 in oncogene-driven tumors converts replicative stress into lethal DNA damage [1] [2].
  • Synthetic lethality: CHK1 inhibition exhibits synthetic lethality with defects in DDR pathways beyond p53, including ATM deficiency and homologous recombination repair defects [2].

Table 1: Biomarker Changes Following CHK1 Inhibition

BiomarkerFunctionResponse to CHK1 Inhibition
pS296 CHK1Autophosphorylation siteDecreased (indicator of CHK1 inhibition)
pY15 CDK1G2/M checkpoint markerReduced (checkpoint abrogation)
γH2AX (pS139 H2AX)DNA double-strand break markerIncreased (DNA damage accumulation)
Cleaved PARPApoptosis markerIncreased (cell death execution)

Data derived from [1] [4]

Emergence of CCT244747 as a Novel CHK1 Inhibitor: Historical Context and Therapeutic Potential

Prior CHK1 inhibitors faced significant clinical limitations, including poor oral bioavailability, off-target toxicities, and unfavorable pharmacokinetics. CCT244747 emerged as a first-in-class orally bioavailable CHK1 inhibitor with exceptional selectivity. Key milestones include:

  • Discovery: Synthesized through structure-activity optimization, CCT244747 demonstrated potent CHK1 inhibition (cellular IC₅₀ = 29-170 nM) and >100-fold selectivity against most kinases in a 120-kinase panel [1] [4].
  • Unique properties: Orally bioavailable with significant tumor penetration (demonstrated in xenograft models) and sustained target engagement [1] [3].
  • Therapeutic differentiation: Unlike earlier inhibitors (e.g., UCN-01, AZD7762), CCT244747 exhibits minimal off-target activity against CDK1, CDK2, PKC, and VEGFR kinases, reducing toxicity risks [1] [4].

Table 2: Comparison of Select CHK1 Inhibitors

InhibitorCHK1 IC₅₀Oral BioavailabilityKey Clinical Limitations
CCT24474729-170 nMYesNone identified preclinically
UCN-01660 nMLowOff-target: CDK, PKC, PDK1
AZD7762~5 nMLimitedCardiotoxicity in trials
V158411*9 nMModerateLess selective vs. CHK2

Data from [1] [2] [5]; *V158411 included for reference [5]

CCT244747's therapeutic potential spans two key applications:

Properties

Product Name

CCT244747

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C20H24N8O2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CCT244747; CCT-244747; CCT 244747.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.